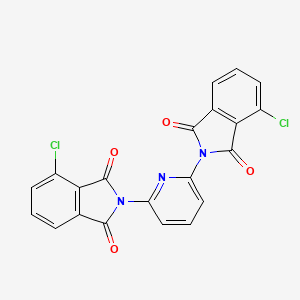![molecular formula C19H31N3O3 B6121287 ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6121287.png)
ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate, also known as GBR 12909, is a compound that belongs to the piperazine family. It has been widely studied for its potential application in scientific research due to its ability to inhibit the reuptake of dopamine, a neurotransmitter that plays a crucial role in the reward system of the brain.
作用机制
Ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 works by binding to the dopamine transporter and preventing the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration of dopamine in the synaptic cleft, which activates the dopamine receptors and produces a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 are primarily due to its ability to increase the concentration of dopamine in the synaptic cleft. This leads to an increase in the activation of dopamine receptors, which are involved in a range of physiological and behavioral processes such as reward, motivation, movement, and attention. ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 has been shown to produce a range of effects in animal models, including increased locomotor activity, enhanced self-administration of the drug, and potentiation of the effects of other drugs such as cocaine.
实验室实验的优点和局限性
Ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 has several advantages for use in lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain. It has also been shown to produce a range of effects in animal models, which can be used to study the mechanisms of various neurological disorders. However, there are also some limitations to its use in lab experiments. ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can be toxic at higher doses.
未来方向
There are several future directions for research on ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909. One area of interest is the development of new compounds that are more potent and selective inhibitors of the dopamine transporter. Another area of interest is the use of ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 in the treatment of neurological disorders such as Parkinson's disease and addiction. Finally, there is also interest in using ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 to study the role of dopamine in the brain and its involvement in various physiological and behavioral processes.
合成方法
Ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 can be synthesized through a series of chemical reactions. The first step involves the reaction of 1-cyclohexenyl isocyanate with piperidine to form 1-(1-cyclohexenyl) piperidine. The second step involves the reaction of ethyl 4-chloro-1-piperazinecarboxylate with the product of the first step to form ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate. The final product can be purified through a process of recrystallization.
科学研究应用
Ethyl 4-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate 12909 has been widely studied for its potential application in scientific research. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This property makes it a valuable tool for studying the role of dopamine in the brain and its involvement in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3/c1-2-25-19(24)21-13-11-20(12-14-21)17-9-6-10-22(15-17)18(23)16-7-4-3-5-8-16/h7,17H,2-6,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITJMRYFJAOVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)C(=O)C3=CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[1-(cyclohexene-1-carbonyl)piperidin-3-yl]piperazine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6121207.png)
![N-(2-isopropoxyethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121209.png)

![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B6121231.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6121238.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-N-(3-fluorophenyl)-3-piperidinamine](/img/structure/B6121255.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6121271.png)

![N-(4-isopropylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6121281.png)

![1-[2-(3-chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6121297.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-thienyl)propanamide](/img/structure/B6121302.png)

![7-(cyclopropylmethyl)-2-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121316.png)